molecular formula C20H25NO4 B4612399 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B4612399
M. Wt: 343.4 g/mol
InChI Key: ZFUSECMSYKCSBH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.17835828 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disease-Modifying Antirheumatic Drugs (DMARDs)

One study discusses the synthesis and activity of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), under evaluation as a new type of DMARD. The metabolite with a 4-(4-hydroxy-3-methoxyphenyl) derivative was found to have an anti-inflammatory effect, although slightly lower than the parent compound (Baba, Makino, Ohta, & Sohda, 1998).

Natural Products Chemistry

Research on Capsicum annuum led to the isolation of various amides, including 7′-(4′-hydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, which was identified among other compounds. This study highlights the diverse chemical constituents of Capsicum annuum and their potential for further pharmacological investigation (Chen, Yeh, & Yang, 2011).

Organic Photochemical Reactions

Another study explored the photoreactions of N,N-dimethylpyruvamide (DMPA) in methanol and ethanol, leading to various products. This research provides insights into the behavior of similar compounds under photochemical conditions, which could be relevant for understanding the stability and reactivity of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide under similar conditions (Shima et al., 1984).

Electropolymerization in Aqueous Electrolytes

A novel approach for the electropolymerization of water-insoluble monomers like 3,4-ethylenedioxythiophene (EDOT) using acoustic emulsification was developed. This method is environmentally friendly and could potentially be applied to the synthesis or modification of compounds related to this compound, especially in the context of conducting polymers (Asami, Fuchigami, & Atobe, 2006).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-23-17-8-4-15(5-9-17)7-11-20(22)21-13-12-16-6-10-18(24-2)19(14-16)25-3/h4-6,8-10,14H,7,11-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUSECMSYKCSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.